molecular formula C21H23NO B1660174 (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 72700-02-8

(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1660174
CAS No.: 72700-02-8
M. Wt: 305.4 g/mol
InChI Key: RUPYBKQBTCRLEJ-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a naphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the naphthalenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the naphthalenone moiety can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[[4-(Diethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione: This compound shares a similar structure but has an indene moiety instead of a naphthalenone.

    4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound, it contains the diethylamino group attached to a benzaldehyde structure.

Uniqueness

(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the diethylamino group and the naphthalenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72700-02-8

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

(2E)-2-[[4-(diethylamino)phenyl]methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C21H23NO/c1-3-22(4-2)19-13-9-16(10-14-19)15-18-12-11-17-7-5-6-8-20(17)21(18)23/h5-10,13-15H,3-4,11-12H2,1-2H3/b18-15+

InChI Key

RUPYBKQBTCRLEJ-OBGWFSINSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O

Key on ui other cas no.

72700-02-8

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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